3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione
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Overview
Description
3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione is a complex heterocyclic compound. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione involves multiple steps. One common method includes the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide to form the oxazinoquinoline core . Further functionalization can be achieved through various organic reactions, such as acylation or alkylation, to introduce the aminomethyl and trimethyl groups.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving quinoline derivatives.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
7-Oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamides: These compounds are selective cannabinoid CB2 receptor agonists.
Spiro[1,3]oxazino[5,6-c]quinoline derivatives: These compounds have diverse biological activities, including anticancer and antimicrobial properties.
Compared to these compounds, 3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione is unique due to its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
14-(aminomethyl)-3,6,10-trimethyl-16-oxa-3,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17),10-pentaene-4,12-dione |
InChI |
InChI=1S/C18H19N3O3/c1-9-4-14(22)20(3)16-12(9)6-13-10(2)5-15(23)21-11(7-19)8-24-18(16)17(13)21/h4-6,11H,7-8,19H2,1-3H3 |
InChI Key |
BJHHVEWRGQETER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C3C4=C(C=C12)C(=CC(=O)N4C(CO3)CN)C)C |
Origin of Product |
United States |
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